molecular formula C13H18O B1358931 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene CAS No. 53483-20-8

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene

Cat. No. B1358931
CAS RN: 53483-20-8
M. Wt: 190.28 g/mol
InChI Key: JTNBOLXRLGFCRJ-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene” is an organic compound based on its structure. It contains a propene group attached to a phenyl ring that is substituted with methyl and methoxy groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized using methods similar to those used for related compounds. For instance, Grignard reagents have been applied in the synthesis of tris(2-methoxy-5-vinylphenyl)phosphine .

Scientific Research Applications

  • Synthesis and Reactions of Related Compounds : Research by Pimenova et al. (2003) detailed the synthesis and reactions of a closely related compound, which involved reactions with aniline, o-phenylenediamine, and o-aminophenol (Pimenova, Goun, Krasnych, & Miles, 2003).

  • Catalysis in Chemical Reactions : Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, which is relevant for understanding the chemical behavior of compounds like "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

  • Synthesis of Intermediate Compounds : Xu and He (2010) focused on synthesizing intermediate compounds important in the preparation of anti-inflammatory agents, highlighting the synthetic utility of related compounds (Xu & He, 2010).

  • Novel Copolymers Synthesis : Kharas et al. (2015) explored the synthesis of novel electrophilic trisubstituted ethylene monomers and their copolymerization with styrene, which is directly relevant to understanding the chemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015).

  • Oxidative Dimerization Studies : Research by Vasilyev et al. (2003) involved the oxidative dimerization of a similar compound, which could provide insights into the reactivity and potential applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Vasilyev, Fundamenskii, Savchenkov, & Rudenko, 2003).

  • Catalysis in Olefin Polymerization : A study by Machat et al. (2017) on titanocene complexes in olefin polymerization is relevant for understanding how similar compounds might be used in catalysis (Machat, Jandl, & Rieger, 2017).

  • Properties and Applications in Copolymers : Additional studies by Kharas et al. (2015, 2014) on novel copolymers of styrene provide further insights into the properties and applications of compounds related to "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Kharas et al., 2015), (Kharas et al., 2014).

  • Synthesis and Characterization of Derivatives : Moser et al. (2005) conducted a study on the synthesis and characterization of a derivative, providing insights into the structural and chemical properties of related compounds (Moser, Bertolasi, & Vaughan, 2005).

  • Spectroscopic and Crystallographic Investigations : Hayvalı et al. (2010) performed spectroscopic and crystallographic investigations on similar Schiff base ligands, contributing to the understanding of the chemical and physical properties of related compounds (Hayvalı, Unver, & Svoboda, 2010).

  • Photoinduced Electron Transfer Studies : Ikeda et al. (2004) explored the photoinduced electron transfer in a derivative, offering insights into the potential photochemical applications of "3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene" (Ikeda, Tanaka, Akiyama, Tero-Kubota, & Miyashi, 2004).

Safety And Hazards

Based on a similar compound, 3,5-Dimethyl-4-methoxyphenylmagnesium bromide, it’s likely that this compound is hazardous. It may be flammable and cause skin irritation, serious eye damage, and respiratory irritation. It’s also suspected of causing cancer .

properties

IUPAC Name

2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNBOLXRLGFCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641231
Record name 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene

CAS RN

53483-20-8
Record name 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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